![molecular formula C10H10N2O2 B15056226 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056226.png)
5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is a derivative of bipyrrole, a class of compounds known for their significant biological activities. This compound is part of the prodiginine family, which are natural secondary metabolite alkaloids of bacterial origin. These compounds are recognized for their multifarious biological activities against a broad range of bacteria, pathogenic fungi, parasites, and several cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and ability to produce diverse pyrrole derivatives. For instance, a three-component reaction involving 2,5-hexanedione, primary amines, and diorganyl diselenides in the presence of dimethylsulfoxide and catalyzed by copper iodide can yield moderate to excellent results .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent against resistant cancer cell lines.
Industry: Utilized in the production of dyes, polymers, and other materials.
作用機序
The mechanism of action of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit the growth of bacteria and cancer cells by interfering with their metabolic processes. The compound’s ability to form stable complexes with DNA and proteins is crucial for its biological activity .
類似化合物との比較
Similar Compounds
Prodigiosin: Another member of the prodiginine family with similar biological activities.
Pyrrole Derivatives: Compounds like 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones.
Uniqueness
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other similar compounds. Its methyl and carboxylic acid groups contribute to its distinct chemical properties and reactivity.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
5-methyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-8(9(11-7)10(13)14)12-4-2-3-5-12/h2-6,11H,1H3,(H,13,14) |
InChIキー |
ZBSPTKWPHWLMMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1)C(=O)O)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



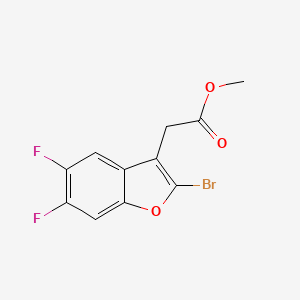
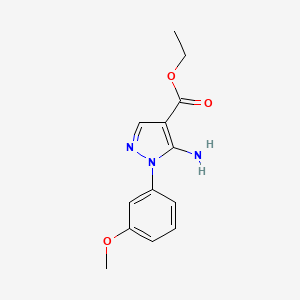
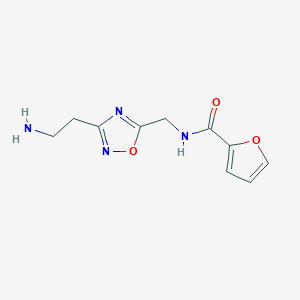
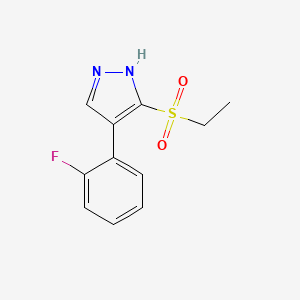
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
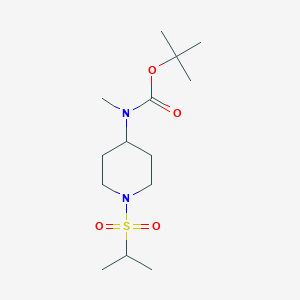
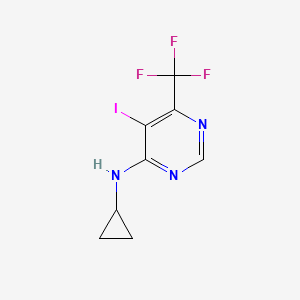
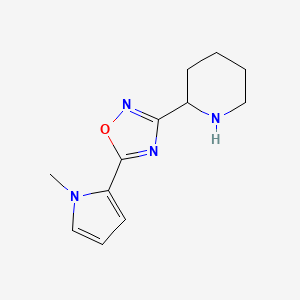
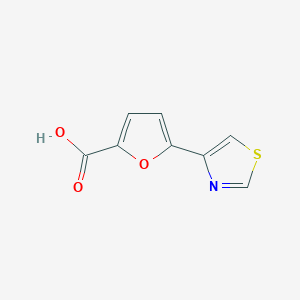
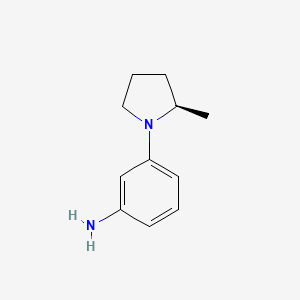
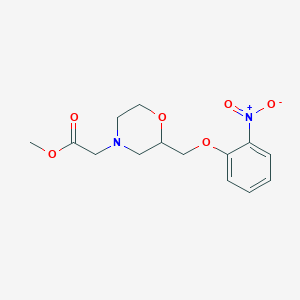
![2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B15056248.png)
![4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056255.png)
